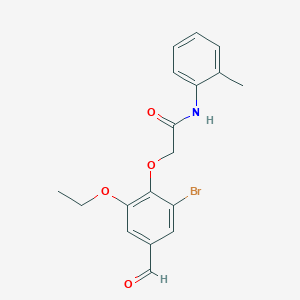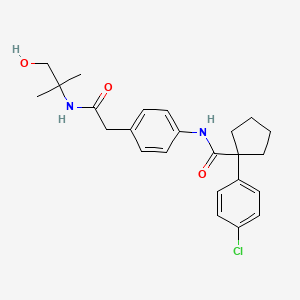
N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The benzoxepine component is a type of heterocyclic compound, which also appears in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and their connectivity .
Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by its functional groups. For example, the carbonyl group in the carboxamide could potentially undergo nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on benzoxazinoids, which share structural similarities with N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide, highlights their role in plant defense against microbial threats. These compounds have shown potential as scaffolds for designing new antimicrobial agents. Studies report synthetic derivatives of benzoxazinones exhibiting potent activity against pathogenic fungi and bacteria, suggesting their structure could be optimized for enhanced antimicrobial efficacy (de Bruijn, Gruppen, & Vincken, 2018).
Psychotropic Activity
Investigations into compounds with morpholine components, such as N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide, have indicated their broad spectrum of pharmacological profiles, including psychotropic effects. Morpholine derivatives have been reviewed for their diverse pharmacological activities, showing the potential for development into novel central nervous system (CNS) acting drugs. This research underscores the importance of morpholine in contributing to the therapeutic effects of these compounds (Asif & Imran, 2019).
Neuroprotective and Memory Enhancement
Specific research into phosphorylacetohydrazides, a class related to N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide, has shown promising neuroprotective properties and the ability to improve memory and learning. These compounds correct behavioral disorders in models of Alzheimer's disease and exhibit antidepressant properties, suggesting their mechanism of action may involve enhancing glutamatergic transmission and interacting with key neurotransmitter receptors (Semina et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on exploring the potential applications of this compound, particularly in the pharmaceutical industry given the prevalence of morpholine rings in many drugs . Additionally, further studies could investigate the compound’s physical and chemical properties, safety profile, and environmental impact.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(17-9-12-26-20-4-2-1-3-16(20)15-17)22-18-5-7-19(8-6-18)23-10-13-25-14-11-23/h1-9,12,15H,10-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVUSUCAFXODJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)

![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
![2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664479.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2664481.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2664482.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2664483.png)
![Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2664485.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664486.png)

